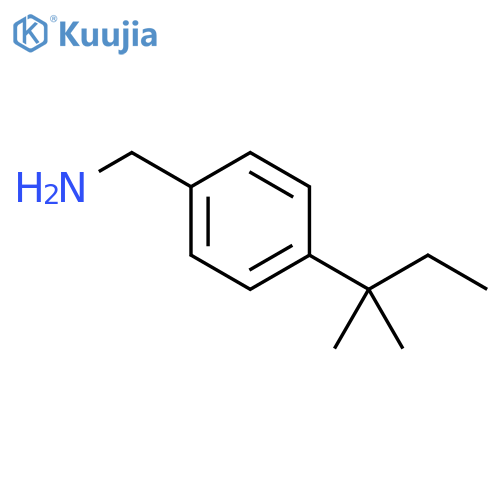Cas no 1423117-27-4 (4-(2-methylbutan-2-yl)phenylmethanamine)

1423117-27-4 structure
商品名:4-(2-methylbutan-2-yl)phenylmethanamine
4-(2-methylbutan-2-yl)phenylmethanamine 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 4-(1,1-dimethylpropyl)-
- (4-(Tert-pentyl)phenyl)methanamine
- 4-(2-methylbutan-2-yl)phenylmethanamine
-
- インチ: 1S/C12H19N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9,13H2,1-3H3
- InChIKey: LFDGDTMOBLZAPS-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=CC=C(C(C)(C)CC)C=C1
4-(2-methylbutan-2-yl)phenylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-114350-2.5g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-114350-0.25g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 95% | 0.25g |
$418.0 | 2023-10-26 | |
| Enamine | EN300-114350-0.1g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 95% | 0.1g |
$293.0 | 2023-10-26 | |
| Enamine | EN300-114350-10g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 95% | 10g |
$3622.0 | 2023-10-26 | |
| Enamine | EN300-114350-5g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 95% | 5g |
$2443.0 | 2023-10-26 | |
| Enamine | EN300-114350-0.5g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 95% | 0.5g |
$656.0 | 2023-10-26 | |
| Enamine | EN300-114350-1.0g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-114350-10.0g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 10.0g |
$3622.0 | 2023-02-18 | ||
| Enamine | EN300-114350-1g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-114350-0.05g |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
1423117-27-4 | 95% | 0.05g |
$197.0 | 2023-10-26 |
4-(2-methylbutan-2-yl)phenylmethanamine 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
1423117-27-4 (4-(2-methylbutan-2-yl)phenylmethanamine) 関連製品
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
